molecular formula C19H22N6 B6442758 4-(2-methyl-1H-imidazol-1-yl)-6-[4-(3-methylphenyl)piperazin-1-yl]pyrimidine CAS No. 2549029-99-2

4-(2-methyl-1H-imidazol-1-yl)-6-[4-(3-methylphenyl)piperazin-1-yl]pyrimidine

Cat. No.: B6442758
CAS No.: 2549029-99-2
M. Wt: 334.4 g/mol
InChI Key: PVKLWOHHTWTZOW-UHFFFAOYSA-N
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Description

4-(2-methyl-1H-imidazol-1-yl)-6-[4-(3-methylphenyl)piperazin-1-yl]pyrimidine is a complex organic compound that belongs to the class of heterocyclic compounds. This compound features an imidazole ring, a piperazine ring, and a pyrimidine ring, making it a molecule of significant interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-methyl-1H-imidazol-1-yl)-6-[4-(3-methylphenyl)piperazin-1-yl]pyrimidine typically involves multi-step reactions. One common method starts with the preparation of the imidazole and piperazine intermediates, followed by their coupling with a pyrimidine derivative. The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure high yields and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. Techniques such as continuous flow synthesis and microwave-assisted synthesis can be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

4-(2-methyl-1H-imidazol-1-yl)-6-[4-(3-methylphenyl)piperazin-1-yl]pyrimidine can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and halogenating agents (e.g., bromine). Reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to facilitate the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may produce halogenated or alkylated derivatives .

Mechanism of Action

The mechanism of action of 4-(2-methyl-1H-imidazol-1-yl)-6-[4-(3-methylphenyl)piperazin-1-yl]pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and the molecular targets being studied .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other heterocyclic molecules with imidazole, piperazine, and pyrimidine rings, such as:

Uniqueness

What sets 4-(2-methyl-1H-imidazol-1-yl)-6-[4-(3-methylphenyl)piperazin-1-yl]pyrimidine apart is its unique combination of functional groups and ring structures, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

4-(2-methylimidazol-1-yl)-6-[4-(3-methylphenyl)piperazin-1-yl]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N6/c1-15-4-3-5-17(12-15)23-8-10-24(11-9-23)18-13-19(22-14-21-18)25-7-6-20-16(25)2/h3-7,12-14H,8-11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVKLWOHHTWTZOW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)N2CCN(CC2)C3=NC=NC(=C3)N4C=CN=C4C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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